molecular formula C24H29N5O8S B1670900 Doxazosin mesylate CAS No. 77883-43-3

Doxazosin mesylate

カタログ番号 B1670900
CAS番号: 77883-43-3
分子量: 547.6 g/mol
InChIキー: VJECBOKJABCYMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxazosin mesylate is a medication used to treat symptoms of benign prostatic hyperplasia (enlarged prostate) and hypertension (high blood pressure). It works by relaxing blood vessels so that blood passes through them more easily. This helps to lower blood pressure. Doxazosin mesylate is also used to treat benign (noncancerous) enlargement of the prostate .


Synthesis Analysis

Doxazosin mesylate is synthesized using a variety of techniques. One method involves the use of an extrusion-spheronization and fluid-bed coating technique. The core pellets containing Doxazosin mesylate are prepared by extrusion-spheronization technique, and coated by a fluid-bed coater to control the release of Doxazosin mesylate . Another method involves a simple, fast, and reliable quantitative TLC method for determination of impurities and related substances employed in process control of Doxazosin mesylate synthesis .


Molecular Structure Analysis

Doxazosin mesylate has a molecular formula of C24H29N5O8S. Its average mass is 547.581 Da and its monoisotopic mass is 547.173706 Da .


Chemical Reactions Analysis

The chemical reactions of Doxazosin mesylate are complex and involve various factors. For instance, the dissolution rate of Doxazosin mesylate can be affected by the content ratio of microcrystalline cellulose (MCC). As the content ratio of MCC increases, the dissolution is proportionally sustained .


Physical And Chemical Properties Analysis

Doxazosin mesylate has several polymorphic forms, each with different physical and chemical properties. These forms were studied using thermal methods (TG and DSC), temperature resolved X-ray powder diffractometry, hot stage and scanning electron microscopy, and FT-IR spectroscopy .

科学的研究の応用

Enhancement of Oral Bioavailability

  • Scientific Field : Pharmaceutical Nanotechnology
  • Summary of Application : Doxazosin Mesylate (DOX) is an antihypertensive drug with poor water solubility, which leads to poor release properties. To enhance its water solubility, nanotechnology techniques such as nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS) are used .
  • Methods of Application : The study compared the physical characteristics of DOX-loaded nanosuspensions and SNEDDS in liquid and solid form. Parameters such as particle size, zeta potential, entrapment efficiency, release rate, and main arterial blood pressure were evaluated .
  • Results : The DOX nanosuspension preparation had a particle size of 385±13 nm, a poly-dispersity index of 0.049±3, a zeta potential of 50 ± 4 mV, and a drug release after 20 minutes of 91±0.43%. The solid SNEDDS showed a particle size of 79±14 nm, a poly-dispersity index of 1±0.00, a zeta potential of -18 ±0.26 mv, and a drug release after 20 minutes of 100 ±2.72%. In terms of lowering the mean arterial blood pressure, solid SNEDDS performed better than both liquid SNEDDS and nanosuspension .

Fabrication of Nanosponges

  • Scientific Field : Pharmaceutical Nanotechnology
  • Summary of Application : Nanosponges are tiny bodies filled with a drug that circulates throughout the body until they encounter a specific target site and releases the drug in a controlled and predictable manner. The major goal of the study was to create Doxazosin Mesylate nanosponges .
  • Methods of Application : Nanosponges were prepared by the emulsion solvent diffusion approach, using Ethyl cellulose, β-CD, and HP-β-CD. The FTIR test was used as a preliminary test to show that the active ingredient and polymers have no interaction .
  • Results : The particle size ranged from 443.46 to 683.93 nm, PDI ranged from 0.255 to 0.510, zeta potential from -19.8 to -22.9 mV, and entrapment efficiency was ranged from 51.62 to 92.82%. The cumulative percentage release from all nanosponges varied from 52.76 to 91.84% after 12 hours depending upon the drug and polymers ratio .

Fast Dissolving Oral Strips

  • Scientific Field : Pharmaceutical Technology
  • Summary of Application : Fast dissolving oral strips of Doxazosin Mesylate were developed to suppress blood pressure with a faster onset of action. The drug is administered directly into the blood circulation through the Buccal mucosa .
  • Methods of Application : The strips were prepared by solvent casting method using various polymers like hydroxyl propyl methyl cellulose E15, PVP K-30, PVA and Glycerol as plasticizer and saccharin as a sweetening agent and vanillin as a flavoring agent .
  • Results : The formulation was optimized based on various evaluation parameters like drug content and in vitro drug release. The formulation F6 successfully fast the release of drug within 8 minutes .

Polymorphism Study

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : Polymorphism refers to the ability of solid materials to exist in more than one form or crystal structure. Polymorphism can affect the color, melting point, density, and pharmaceutical properties of a substance .
  • Methods of Application : Nine polymorphic modifications of doxazosin mesylate were obtained by recrystallization in organic solvents under variable conditions .
  • Results : Different polymorphs of doxazosin mesylate were characterized by powder X-ray crystallography diffractometry (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TG) .

Impurity Analysis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : A simple, fast, and reliable quantitative TLC method for the determination of impurities and related substances employed in process control of Doxazosin Mesylate synthesis .
  • Methods of Application : The method involves the use of thin-layer chromatography (TLC) to separate and identify the impurities and related substances in the drug .
  • Results : The method was found to be effective in identifying and quantifying the impurities in the synthesis of Doxazosin Mesylate .

Interaction with CYP3A Inhibitors

  • Scientific Field : Pharmacology
  • Summary of Application : In vitro studies suggest that Doxazosin Mesylate is a substrate of CYP3A4 .
  • Methods of Application : The interaction of Doxazosin Mesylate with CYP3A inhibitors was studied in vitro .
  • Results : Strong CYP3A inhibitors may increase exposure to Doxazosin Mesylate .

Safety And Hazards

Doxazosin mesylate should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

将来の方向性

The dosage of Doxazosin mesylate may be increased depending on the patient’s symptomatic response and tolerability. The maximum recommended dose is 8 mg . It is also suggested that Doxazosin mesylate could be administered into the buccal mucosa using mucoadhesive strips for faster onset of action .

特性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJECBOKJABCYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74191-85-8 (Parent)
Record name Doxazosin mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045598
Record name Doxazosin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride.
Record name DOXAZOSIN MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Selective alpha1-adrenergic blocker related to prazosin, q.v. /Salt not specified/, Blocks postsynaptic alpha 1 receptors and cause vasodilation /Salt not specified/, Hypertension: Blockade of alpha1-adrenergic receptors by doxazosin results in peripheral vasodilation, which produces a fall in blood pressure because of decreased peripheral vascular resistance. Benign prostatic hyperplasia: Relaxation of smooth muscle in the bladder neck, prostate, and prostate capsule produced by alpha1-adrenergic blockade results in a reduction in urethral resistance and pressure, bladder outlet resistance, and urinary symptoms. /Salt not specified/, Previous studies have demonstrated that the alpha(1)-adrenergic receptor antagonist doxazosin (Dox) inhibits multiple mitogenic signaling pathways in human vascular smooth muscle cells. This broad antiproliferative activity of Dox occurs through a novel mechanism unrelated to its blocking the alpha(1)-adrenergic receptor. Flow cytometry demonstrated that Dox prevents mitogen-induced G(1)-->S progression of human coronary artery smooth muscle cells (CASMCs) in a dose-dependent manner, with a maximal reduction of S-phase transition by 88+/-10.5% in 20 ng/mL platelet-derived growth factor and 1 micromol/L insulin (P+I)-stimulated cells (P<0.01 for 10 micromol/L Dox versus P+I alone) and 52+/-18.7% for 10% FBS-induced mitogenesis (P<0.05 for 10 micromol/L Dox versus 10% FBS alone). Inhibition of G(1) exit by Dox was accompanied by a significant blockade of retinoblastoma protein (Rb) phospstimulated quiescent CASMCs to progress through G(1) and enter the S phase. E2F-mediated G(1) exit was not affected by Dox, suggesting that it targets events upstream from Rb hyperphosphorylation. Downregulation of the cyclin-dependent kinase inhibitory protein p27 is important for maximal activation of G(1) cyclin/cyclin-dependent kinase holoenzymes to overcome the cell cycle inhibitory activity of Rb. In Western blot analysis, p27 levels decreased after mitogenic stimulation (after P+I, 43+/-1.8% of quiescent cells [P<0.01 versus quiescent cells]; after 10% FBS, 55+/-7.7% of quiescent cells [P<0. 05 versus quiescent cells]), whereas the addition of Dox (10 micromol/L) markedly attenuated its downregulation (after P+I, 90+/-8.3% of quiescent cells [P<0.05 versus P+I alone]; after 10% FBS, 78+/-8.3% of quiescent cells [P<0.05 versus 10% FBS alone]). Furthermore, Dox inhibited cyclin A expression, an E2F regulated gene that is essential for cell cycle progression into the S phase. The present study demonstrates that Dox inhibits CASMC proliferation by blocking cell cycle progression from the G(0)/G(1) phase to the S phase. This G(1)-->S blockade likely results from an inhibition of mitogen-induced Rb hyperphosphorylation through prevention of p27 downregulation. /Salt not specified/, For more Mechanism of Action (Complete) data for DOXAZOSIN MESYLATE (6 total), please visit the HSDB record page.
Record name DOXAZOSIN MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Doxazosin Mesylate

CAS RN

77883-43-3
Record name Doxazosin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77883-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxazosin mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxazosin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxazosin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAZOSIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86P6PQK0MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXAZOSIN MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin mesylate
Reactant of Route 2
Reactant of Route 2
Doxazosin mesylate
Reactant of Route 3
Reactant of Route 3
Doxazosin mesylate
Reactant of Route 4
Reactant of Route 4
Doxazosin mesylate
Reactant of Route 5
Reactant of Route 5
Doxazosin mesylate
Reactant of Route 6
Reactant of Route 6
Doxazosin mesylate

Citations

For This Compound
1,540
Citations
M Andersen, C Dahlstrand, K Høye - European urology, 2000 - karger.com
… Background: The α 1 –blocker doxazosin mesylate is an … of doxazosin mesylate enhances the pharmacokinetic profile and drug delivery rate, reducing the plasma doxazosin mesylate …
Number of citations: 80 karger.com
N Ma, W Liu, H Li, B Chen, Y Zhu, X Liu, F Wang… - … of pharmaceutical and …, 2007 - Elsevier
… bioavailability testing of doxazosin mesylate tablets. For this … the concentration of doxazosin mesylate in human plasma. … , v/v) was used to extract doxazosin mesylate and terazosin (…
Number of citations: 31 www.sciencedirect.com
M Pavli, F Vrečer, S Baumgartner - International journal of pharmaceutics, 2010 - Elsevier
… Polyelectrolyte carrageenan (CARR) matrices loaded with oppositely charged active substance doxazosin mesylate (DM) were investigated according to their water-uptake/erosion …
Number of citations: 37 www.sciencedirect.com
G Al Zahraa, NG Eissa, HM El Nahas… - Journal of Drug Delivery …, 2021 - Elsevier
Doxazosin Mesylate (DOX) is an antihypertensive drug which possesses poor water solubility and hence low bioavailability. The study objective is to prepare DOX fast disintegrating …
Number of citations: 13 www.sciencedirect.com
Z Aydomu, A Barla - Journal of AOAC International, 2009 - academic.oup.com
Two accurate, easy spectrophotometric methods for the determination of doxazosin mesylate were described. The first method was based on the formation of ion-pair complexes with …
Number of citations: 32 academic.oup.com
B Dhanya, A Suganthi, AK Sen, U Sahoo… - Indian Journal of …, 2011 - ncbi.nlm.nih.gov
… Doxazosin mesylate is an alpha 1 adrenoreceptor blocker used in the management of … curve of doxazosin mesylate was constructed by plotting area of doxazosin mesylate against …
Number of citations: 16 www.ncbi.nlm.nih.gov
C Sitaram, RB Rupakula, BN Reddy… - Indian journal of …, 2011 - ncbi.nlm.nih.gov
… and n-butyl methanesulfonate in doxazosin mesylate has been presented by using selective ion … and n-butyl methanesulfonate is 6 ppm with respect to 30 mg/ml of doxazosin mesylate. …
Number of citations: 20 www.ncbi.nlm.nih.gov
M Grčman, F Vrečer, A Meden - Journal of thermal analysis and …, 2002 - Springer
Seven polymorphic modifications of doxazosin mesylate, designed as forms A, D, E, F, G, H, I, and the amorphous state were studied by thermal methods (TG and DSC), temperature …
Number of citations: 19 link.springer.com
JM Ha, JY Kim, TO Oh, YS Rhee, SC Chi… - Chemical and …, 2013 - jstage.jst.go.jp
… Doxazosin mesylate (DXM) sustained release pellets were prepared by an extrusion-… Doxazosin mesylate (DXM) is a selective inhibitor of α 1 -adrenergic receptors and has …
Number of citations: 10 www.jstage.jst.go.jp
PS Yadav, AA Hajare, KS Patil - Research Journal of Pharmacy …, 2022 - indianjournals.com
… Developing a new method for the quantitative determination of doxazosin mesylate is an … for the quantitative determination of Doxazosin mesylate using UV spectrophotometric analysis …
Number of citations: 3 www.indianjournals.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。